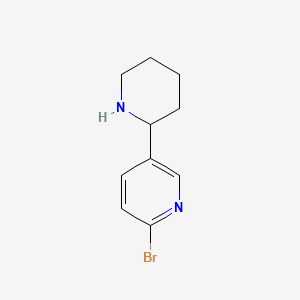

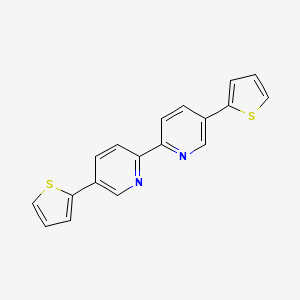

![molecular formula C7H6BrN3 B597263 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 1260383-20-7](/img/structure/B597263.png)

4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

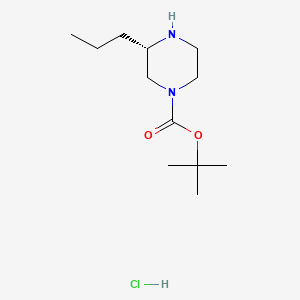

“4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine” is a chemical compound with the molecular formula C7H6BrN3. It is a solid substance at room temperature . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BrN3/c8-5-3-11-7(9)6-4(5)1-2-10-6;/h1-3,10H,(H2,9,11) . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 248.51 . The compound is stored at room temperature .Scientific Research Applications

Chemical Synthesis and Bond Formation

4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine serves as a key intermediate in the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions. These procedures enable the formation of C–N and C–O bonds with amides, amines, amino acid esters, and phenols, highlighting its versatility in creating pharmacologically relevant structures (Surasani et al., 2012).

Heterocyclic Chemistry

The compound is pivotal in heterocyclic chemistry, particularly in the preparation of pyrrole and pyrrole derivatives, which are fundamental structural units for biological molecules like heme and chlorophyll. Its utility extends to synthesizing various functionalized pyrroles, demonstrating its significant role in accessing biologically and materially important heterocycles (Anderson & Liu, 2000).

Development of Sulfonamides

It has been used in the synthesis of sulfonamides based on 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, showcasing its importance in developing sulfonamide-containing compounds. These molecules have potential therapeutic applications, underscoring the compound's role in medicinal chemistry (Ikaunieks et al., 2015).

Optoelectronic Applications

The synthesis of dipyrrolopyrazine derivatives via metal-free and metal-catalyzed amination reactions demonstrates the application of this compound in developing organic materials for optoelectronic applications. This highlights its potential in creating materials with desirable optical and thermal properties (Meti et al., 2017).

Molecular Modeling and Drug Design

The compound has been featured in molecular modeling and drug design, particularly in the development of potassium-competitive acid blockers (P-CABs). The design and synthesis of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives based on docking models highlight its application in creating potent inhibitors with significant in vitro and in vivo activity, indicating its usefulness in pharmaceutical development (Arikawa et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . This compound has shown potent activities against FGFR1, 2, and 3 .

Mode of Action

This compound interacts with its targets, the FGFRs, leading to significant changes. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

The compound inhibits the proliferation of cancer cells and induces apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

Safety and Hazards

Properties

IUPAC Name |

4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXGVWGRKNRALI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CN=C2N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

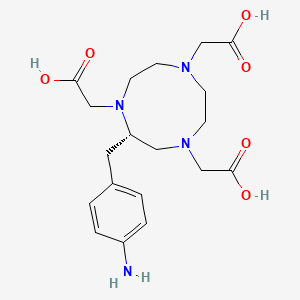

![1'-(Piperidin-4-yl)spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B597181.png)

![Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-, (1alpha,4alpha,7R*)- (9CI)](/img/no-structure.png)

![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)

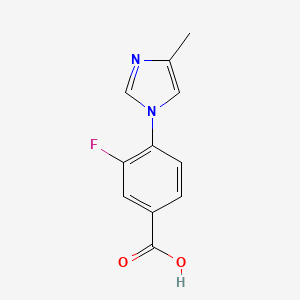

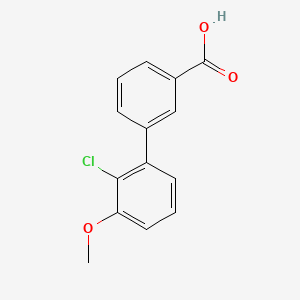

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)